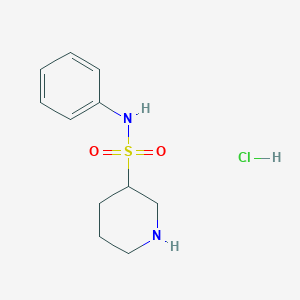

N-phenylpiperidine-3-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-phenylpiperidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFUYNVANZSOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-phenylpiperidine-3-sulfonamide hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride under controlled conditions to form N-phenylpiperidine-3-sulfonamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-phenylpiperidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

N-phenylpiperidine-3-sulfonamide hydrochloride has been explored for its potential anticonvulsant properties. Research indicates that derivatives of piperidine compounds exhibit significant activity in various seizure models. For instance, cinnamamide derivatives structurally related to piperidine have shown promising results in animal models for epilepsy, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy against seizures .

1.2 Opioid Receptor Modulation

The compound has been implicated in studies focusing on opioid receptors, specifically as a ligand for the delta opioid receptor. Structural modifications of piperidine derivatives have demonstrated varying affinities and functional activities at these receptors, indicating that this compound could serve as a scaffold for developing new analgesics or antagonists with reduced side effects .

1.3 Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of sulfonamide derivatives, including this compound. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Synthetic Applications

2.1 Chemical Synthesis

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structural properties facilitate the development of novel sulfonamide derivatives through reactions such as Fischer indolization and acylation processes . These synthetic pathways are crucial for generating compounds with tailored pharmacological profiles.

2.2 Drug Development

The compound's versatility allows it to be utilized in drug development processes, particularly in creating new therapeutic agents targeting specific diseases such as epilepsy and pain management disorders. The synthesis of analogs based on its structure can lead to enhanced efficacy and selectivity for desired biological targets .

Case Studies

Mechanism of Action

The mechanism of action of N-phenylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Key Features : Phthalimide core with chloro and phenyl substituents.

- Applications: Serves as a monomer for synthesizing polyimides, which are critical in high-performance polymers. Its purity is essential for polymerization efficiency .

- Contrast : Unlike N-phenylpiperidine-3-sulfonamide hydrochloride, this compound lacks a sulfonamide group and piperidine ring, instead relying on a rigid aromatic system for polymer backbone formation.

3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide

- Molecular Formula : C₁₅H₂₀ClN₃O₄S

- Molecular Weight : 385.85 g/mol

- Key Features : Combines a piperidine sulfonyl group, methoxy substituent, and propanamide chain.

- Applications : Functions as a multifunctional intermediate in drug discovery due to its sulfonamide and amide moieties, which enhance binding to biological targets .

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl Chloride

- Molecular Formula: C₆H₉ClF₃NO₂S

- Molecular Weight : 251.65 g/mol

- Key Features : Chiral piperidine sulfonyl chloride with a trifluoromethyl group.

- Applications : The sulfonyl chloride group enables facile derivatization in medicinal chemistry, while the trifluoromethyl substituent enhances lipophilicity and metabolic stability .

- Contrast : The reactive sulfonyl chloride moiety differentiates it from the sulfonamide group in this compound, making it more suitable for covalent bonding in prodrug designs.

3-Aminopiperidine Derivatives

- Examples: 3-Aminopiperidine dihydrochloride (C₅H₁₂N₂·2HCl) 3-Aminopiperidine-2,6-dione hydrochloride (C₅H₈N₂O₂·HCl)

- Key Features: Amino groups on the piperidine ring enable nucleophilic reactions or hydrogen bonding.

- Applications : Used in peptide mimetics and enzyme inhibitors due to their conformational flexibility .

- Contrast : The absence of a sulfonamide group reduces their utility in sulfa drug analogs but increases versatility in scaffold diversification.

Physicochemical and Functional Group Analysis

Key Observations :

- Sulfonamide/sulfonyl chloride groups enhance binding to enzymes or receptors (e.g., carbonic anhydrase inhibitors).

- Piperidine rings contribute to conformational flexibility, influencing bioavailability.

- Halogenated or fluorinated substituents (e.g., Cl, CF₃) improve metabolic stability and lipophilicity.

Biological Activity

N-phenylpiperidine-3-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics and other pharmacological applications. This compound features a piperidine ring with a sulfonamide functional group at the 3-position, combined with a phenyl group, which imparts unique properties that may enhance its efficacy as a therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Compounds with similar structural characteristics have been shown to induce cytotoxic effects and apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study investigated the cytotoxic effects of N-phenylpiperidine-3-sulfonamide on FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .

The mechanism of action for N-phenylpiperidine-3-sulfonamide is still under investigation; however, it is believed to involve interaction with various biological targets. Preliminary findings suggest that the compound may act as a ligand for specific receptors involved in cell proliferation and apoptosis resistance, which are critical in cancer biology .

Comparison with Other Piperidine Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methylpiperidine | Methyl group on nitrogen | Neuroactive properties |

| N-(4-Methylphenyl)piperidine | Para-methyl substitution on phenyl | Antidepressant effects |

| N-(2-Thienyl)piperidine | Thienyl ring instead of phenyl | Antimicrobial activity |

| N-(4-Chlorophenyl)piperidine | Chlorine substitution on phenyl | Potential anticancer activity |

| N-Phenylpiperidine-3-sulfonamide | Phenyl group with sulfonamide at 3-position | Enhanced anticancer efficacy |

The unique combination of the sulfonamide group with the piperidine framework in N-phenylpiperidine-3-sulfonamide may contribute to its superior pharmacological profile compared to other derivatives.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of N-phenylpiperidine-3-sulfonamide is crucial for assessing its therapeutic potential. Current studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, further research is needed to fully elucidate its metabolic pathways and excretion routes .

Toxicological Profile

As with many sulfonamides, there are concerns regarding potential toxicity associated with this compound. Common adverse effects linked to sulfonamides include allergic reactions and gastrointestinal disturbances. It is essential to conduct thorough toxicological assessments to ensure safety in clinical applications .

Future Directions

Given the promising biological activity and potential therapeutic applications of this compound, future research should focus on:

- Elucidating Mechanisms : Detailed studies to clarify the mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenylpiperidine-3-sulfonamide hydrochloride, and how can purity be ensured during synthesis?

- Methodology :

- Step 1 : Start with piperidine-3-sulfonamide as the core scaffold. Introduce the phenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reaction) under inert conditions .

- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Step 3 : Confirm structural integrity via H/C NMR and FT-IR spectroscopy. For hydrochloride salt formation, use HCl gas or concentrated HCl in anhydrous ether .

- Purity Control : Monitor reactions with TLC (Rf tracking) and validate final product purity via HPLC (Chromolith® Phenyl column, 0.1% TFA in acetonitrile/water) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodology :

- UV-Vis Spectrophotometry : Calibrate at λ~275 nm (aromatic π→π* transitions) with a linear range of 0.1–10 µg/mL. Validate using ICH guidelines for accuracy (>98%) and precision (RSD <2%) .

- HPLC : Use a phenyl-modified stationary phase (e.g., Chromolith® Phenyl) with mobile phase pH 3.0–5.0 to enhance sulfonamide retention. Detect via diode array (DAD) at 210–300 nm .

- Mass Spectrometry : Employ ESI-MS in positive ion mode for molecular ion confirmation ([M+H] expected ~285 m/z) and fragmentation pattern analysis .

Q. How should this compound be stored to maintain stability, and what decomposition products might form?

- Methodology :

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor for sulfonic acid derivatives or des-phenyl byproducts via LC-MS .

- Handling : Use nitrile gloves and fume hoods to avoid inhalation of fine particles; rinse spills with 70% ethanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

- Methodology :

- Step 1 : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects (DMSO-d6 vs. chloroform) .

- Step 2 : Cross-validate IR carbonyl stretches (~1650 cm) with vibrational frequency simulations using Gaussian software.

- Step 3 : If contradictions persist, re-examine sample purity via elemental analysis (C, H, N, S content) or X-ray crystallography for structural confirmation .

Q. What computational strategies are effective for predicting the biological target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., bacterial enoyl-ACP reductase). Input SMILES notation (e.g., C1CNCCC1S(=O)(=O)NC2=CC=CC=C2) for ligand preparation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with MM-PBSA free energy calculations .

- QSAR Modeling : Derive predictive activity models using descriptors like logP, polar surface area, and H-bond acceptor count .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in antibacterial assays?

- Methodology :

- Step 1 : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Step 2 : Use time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects. Sample at 0, 2, 4, 8, and 24 hours for colony counting.

- Step 3 : Probe membrane disruption via SYTOX Green uptake assays or assess enzyme inhibition (e.g., β-lactamase activity) with nitrocefin chromogenic substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.